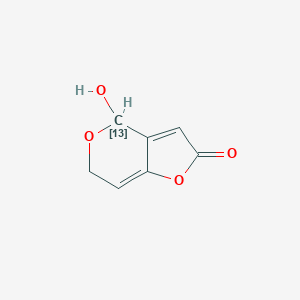
パツリン-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patulin-13C3 is a labeled form of patulin, a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys. Patulin is commonly found in apples and apple-derived products. The labeled compound, Patulin-13C3, is used as an internal standard in analytical chemistry to quantify patulin levels in various samples .
科学的研究の応用
Patulin-13C3 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard for the quantification of patulin in food and beverage samples.
Food Safety: Monitoring and controlling patulin levels in apple-derived products to ensure compliance with regulatory standards.
Toxicology: Studying the toxicological effects of patulin and its degradation products on human health
作用機序
Target of Action
Patulin-13C3, a labeled variant of Patulin (PAT), is a mycotoxin produced by certain species of fungi, including Aspergillus, Penicillium, and Byssochlamys . It primarily targets Photosystem II (PSII), acting as a natural PSII inhibitor . PSII plays a crucial role in the photosynthesis process in plants, where it facilitates the conversion of light energy into chemical energy .
Mode of Action
Patulin-13C3 interacts with its target, PSII, by blocking the electron transport from the primary to secondary plastoquinone acceptors (QA to QB) of PSII . This interaction significantly reduces photosynthetic efficiency, leading to herbicidal activity and causing significant leaf lesions on certain plants .
Biochemical Pathways
The action of Patulin-13C3 affects several biochemical pathways. It has been found to influence the amino acids and short-chain fatty acid metabolism pathways . Furthermore, it impacts the ERK/MAPK and PI3K/AKT pathways, which are primarily responsible for regulating genes involved in cell proliferation, inflammation, autophagy, and apoptosis .
Pharmacokinetics
It’s known that patulin-13c3 can be identified and quantified in apple-derived products using liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry (lc-apci-ms/ms) . This suggests that the compound can be absorbed and distributed in these products.
Result of Action
The action of Patulin-13C3 results in significant molecular and cellular effects. It induces genotoxicity and modulates glutathione in Hep G2 cells . The suppression of the α1A-adrenergic receptors and the subsequent impact on ERK and its associated pathways disrupt the overall physiological balance in the kidney .
Action Environment
Environmental factors play a crucial role in influencing the action, efficacy, and stability of Patulin-13C3. For instance, ambient pH has a significant impact on the expression of genes and growth factors involved in patulin biosynthesis . When the pH is extremely acidic or basic, the growth factors of the producing fungi are inhibited, and patulin production is reduced . Furthermore, Patulin-13C3 is primarily found in ripe apples and apple products, indicating that the compound’s action can be influenced by the specific environmental conditions of these products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Patulin-13C3 involves the incorporation of carbon-13 isotopes into the patulin molecule. This is typically achieved through a multi-step synthetic process that starts with labeled precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Patulin-13C3 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and accuracy of the labeled compound. The final product is often provided in a neat form or as a solution, depending on the requirements of the analytical method .
化学反応の分析
Types of Reactions
Patulin-13C3 undergoes various chemical reactions, including:
Oxidation: Patulin can be oxidized to form different degradation products.
Reduction: Reduction reactions can convert patulin into less toxic compounds.
Substitution: Patulin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like cysteine can react with patulin under acidic conditions.
Major Products Formed
The major products formed from these reactions include various degradation products that are often less toxic than the parent compound. For example, the reaction of patulin with cysteine under heat-assisted conditions results in multiple degradation products .
類似化合物との比較
Similar Compounds
Aflatoxins: Produced by Aspergillus species, aflatoxins are also mycotoxins with significant health risks.
Ochratoxin A: Another mycotoxin produced by Aspergillus and Penicillium species, known for its nephrotoxic effects.
Fumonisins: Produced by Fusarium species, fumonisins are mycotoxins that primarily affect corn and corn-based products.
Uniqueness of Patulin-13C3
Patulin-13C3 is unique due to its isotopic labeling, which allows for precise quantification in analytical methods. This makes it an invaluable tool in food safety and toxicological research, providing accurate and reliable data for regulatory compliance and health risk assessments .
特性
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C2C(=CC(=O)O2)[13CH](O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676098 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748133-69-9 |
Source


|
| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
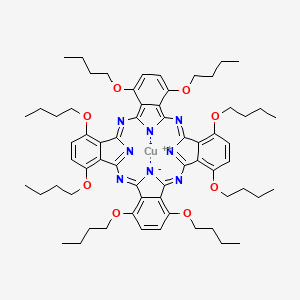
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)


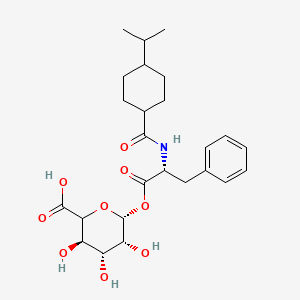
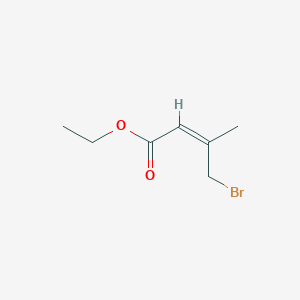
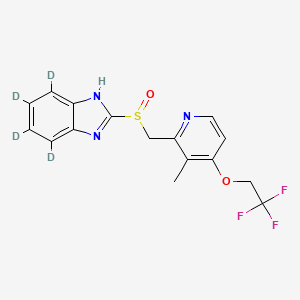
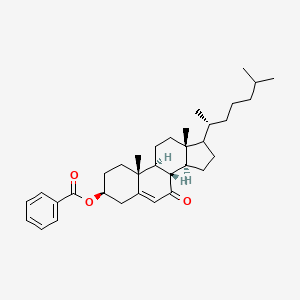
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

